REACTION_CXSMILES
|
C(OC([C:8](=[C:17]1[CH2:21][CH2:20][CH2:19][NH:18]1)[C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)=O)(C)(C)C>FC(F)(F)C(O)=O>[CH3:16][O:15][C:12]1[CH:11]=[CH:10][C:9]([CH2:8][CH:17]2[CH2:21][CH2:20][CH2:19][NH:18]2)=[CH:14][CH:13]=1
|
Name
|
title compound
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C(C1=CC=C(C=C1)OC)=C1NCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the produced reaction mixture for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Distil off the acid under a vacuum
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the resulting residue in 250 ml of diethyl ether
|
Type
|
WASH
|
Details
|
wash the thus-prepared solution with almost saturated cold sodium carbonate solution (150 ml) and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the washed solution over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
distil off the ether
|
Type
|
DISSOLUTION
|
Details
|
before dissolving the residue in 300 ml of ethanol
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the reduced solution to an oil
|
Type
|
CUSTOM
|
Details
|
distil the oil under a vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CC2NCCC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |